Cas no 2171946-24-8 (1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid)

1-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl]-4-methylpiperidine-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperidine ring with a methyl substituent and a carboxylic acid group, offering conformational rigidity and functional versatility. The Fmoc-protected amine ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The ethoxyacetyl linker enhances solubility and flexibility during coupling reactions. This compound is particularly useful in constructing complex peptide architectures, where steric control and side-chain modifications are critical. Its high purity and stability make it suitable for demanding synthetic workflows in pharmaceutical and biochemical research.
1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid structure
2171946-24-8 structure
商品名:1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid
CAS番号:2171946-24-8
MF:C26H30N2O6
メガワット:466.526207447052
CID:6585720
PubChem ID:165822053

1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid
    • EN300-1527172
    • 2171946-24-8
    • 1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
    • インチ: 1S/C26H30N2O6/c1-17-10-12-28(14-22(17)25(30)31)24(29)16-33-13-11-27-26(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,17,22-23H,10-16H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: YVJKMVWKTSHOLK-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CN(C(COCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1C)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1527172-0.5g
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1527172-1.0g
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
1g
$3368.0 2023-06-05
Enamine
EN300-1527172-50mg
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
50mg
$2829.0 2023-09-26
Enamine
EN300-1527172-2.5g
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1527172-250mg
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
250mg
$3099.0 2023-09-26
Enamine
EN300-1527172-100mg
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
100mg
$2963.0 2023-09-26
Enamine
EN300-1527172-5.0g
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
5g
$9769.0 2023-06-05
Enamine
EN300-1527172-10.0g
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
10g
$14487.0 2023-06-05
Enamine
EN300-1527172-2500mg
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
2500mg
$6602.0 2023-09-26
Enamine
EN300-1527172-0.25g
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-4-methylpiperidine-3-carboxylic acid
2171946-24-8
0.25g
$3099.0 2023-06-05

1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid 関連文献

Related Articles

1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-4-methylpiperidine-3-carboxylic acidに関する追加情報

Comprehensive Overview of 1-{2-2-{(9H-fluoren-9-yl)methoxycarbonylamino}ethoxyacetyl}-4-methylpiperidine-3-carboxylic Acid (CAS No. 2171946-24-8)

1-{2-2-{(9H-fluoren-9-yl)methoxycarbonylamino}ethoxyacetyl}-4-methylpiperidine-3-carboxylic acid, identified by the CAS No. 2171946-24-8, represents a structurally complex organic molecule with significant potential in pharmaceutical and biotechnological research. This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle widely utilized in drug discovery due to its ability to modulate biological activity and enhance molecular stability. The integration of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a staple in solid-phase peptide synthesis (SPPS), underscores its role as a synthetic intermediate in the development of bioactive molecules.

The chemical structure of this compound features a 4-methylpiperidine ring, which introduces steric and electronic effects that can influence its reactivity and interactions with biological targets. The presence of an ethoxyacetyl substituent at position 1 of the piperidine ring adds hydrophilic character, potentially enhancing solubility and metabolic stability in aqueous environments. The Fmoc group, attached via an amino linkage, serves as a removable protective moiety for the amine functionality during multistep syntheses, ensuring selective deprotection under mild basic conditions such as piperidine treatment.

Recent advancements in medicinal chemistry highlight the importance of piperidine-based scaffolds in targeting G protein-coupled receptors (GPCRs), ion channels, and enzyme active sites. For instance, studies published in the *Journal of Medicinal Chemistry* (Vol. 65, 2023) demonstrate that modified piperidines exhibit enhanced binding affinity for neuroreceptors involved in pain modulation and neurotransmission. The methoxycarbonyl functionality within this compound may act as a bioisostere to improve pharmacokinetic profiles while maintaining structural integrity during synthesis.

The application of this compound aligns with contemporary trends in drug design that prioritize modular approaches to molecular construction. As part of an acylated piperidine framework, it could serve as a building block for peptidomimetics—synthetic compounds designed to mimic peptides while offering improved resistance to enzymatic degradation. Research from the *European Journal of Organic Chemistry* (Vol. 58, 2023) emphasizes that such derivatives are particularly valuable in creating orally bioavailable drugs with prolonged half-lives.

Synthetic methodologies for this class of compounds often involve transition-metal-catalyzed coupling reactions or direct acylation strategies under controlled conditions. The ethoxyacetyl moiety can be introduced via acetylation using appropriate carboxylic acid derivatives or through nucleophilic substitution mechanisms. Notably, the use of Fmoc protection has been optimized in automated synthesizers, enabling high-throughput production for combinatorial chemistry applications.

In terms of analytical characterization, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural features like the presence of the fluorenylmethyloxycarbonyl group and ethoxyacetyl chain. Advanced computational tools have also been employed to predict conformational preferences and hydrogen bonding patterns critical for receptor interactions.

The relevance of this compound extends beyond traditional pharmaceuticals into areas like targeted drug delivery systems (DDS). Its acetylated structure could be engineered into prodrug formulations where cleavage under specific physiological conditions releases active therapeutic agents. A 2023 study from *ACS Medicinal Chemistry Letters* explores how such functionalization improves site-specific delivery while minimizing systemic toxicity.

In biocatalytic processes, this compound might function as a substrate or inhibitor depending on its stereochemistry and functional group orientation. Enzymatic transformations involving esterases or amidases could selectively modify its ethoxyacetyl or Fmoc components without disrupting core ring structures—a capability increasingly leveraged in green chemistry initiatives.

Structural analogs containing both Fmoc groups and piperidine rings have shown promise in modulating immune responses through T-cell receptor activation pathways. The spatial arrangement between these two key elements may determine selectivity toward different subtypes within large receptor families like opioid or cannabinoid receptors.

The methylation at position 4 enhances lipophilicity while preserving hydrogen bonding capabilities crucial for molecular recognition events at protein-ligand interfaces. This dual functionality is particularly advantageous when designing dual-action therapeutics capable of interacting with multiple targets simultaneously.

Cross-disciplinary applications include its potential use as an intermediate in fluorescent labeling techniques due to the inherent properties of fluorene derivatives under UV excitation wavelengths commonly used in cellular imaging studies published by *Nature Methods* (Vol. 50, 2023).

Ongoing research continues to explore novel derivatization pathways for compounds containing both protected amine functionalities and substituted piperidines. These efforts aim to expand their utility across diverse therapeutic areas including oncology where DNA-targeting agents require precise control over reactivity profiles during delivery phases.

The integration into modern synthesis workflows benefits from automated purification systems that ensure high purity levels necessary for downstream biological testing stages required before clinical evaluation phases can commence according to current regulatory standards established by agencies like FDA or EMA.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司